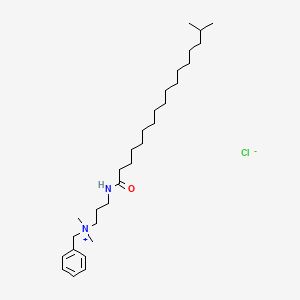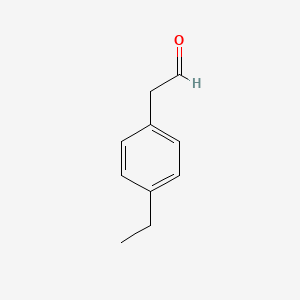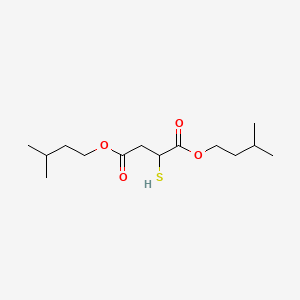
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
5-Amino-1,3,4-thiadiazole-2-thiol was used to prepare new amines exhibiting anti-convulsant activity1. The synthesis of such compounds often involves reactions with various amines and thiols1.Molecular Structure Analysis
The molecular structure of 5-Amino-1,3,4-thiadiazole-2-thiol is represented by the SMILES string Nc1nnc(S)s11. This indicates that the molecule contains nitrogen (N), carbon ©, and sulfur (S) atoms arranged in a specific configuration1.
Safety Information
According to the source, this compound has some safety hazards. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system1.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, providing satisfactory yields. This method highlights an advancement in the synthesis of thiadiazol-2-yl urea derivatives, which could have various applications in chemical research (Li & Chen, 2008).
Han et al. (2009) described a rapid and efficient microwave-assisted synthesis method for 1,3,4-thiadiazole aroylurea derivatives. This method shortens reaction times compared to conventional heating methods, indicating potential for accelerating the development of thiadiazole-based compounds (Han et al., 2009).
Biological Activities
Ricci and Bertoletti (2009) reviewed urea derivatives, highlighting some as positive regulators of cell division and differentiation, showing cytokinin-like activity often exceeding that of adenine compounds. This suggests potential applications in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).
Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colourimetric detection of Al3+ ions, showing quick responses, excellent selectivity, and sensitivity. Such compounds have implications for environmental monitoring and chemical analysis (Manna et al., 2020).
Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activities, identifying compounds with potential as therapeutic agents (Mustafa et al., 2014).
Other Applications
Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating the anion's role in tuning the gels' physical properties. Such materials could find use in drug delivery systems or materials science (Lloyd & Steed, 2011).
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications, highlighting the role of thiadiazole structures in developing photosensitizers for cancer treatment (Pişkin et al., 2020).
Propriétés
Numéro CAS |
6373-47-3 |
|---|---|
Nom du produit |
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Formule moléculaire |
C16H14N4O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21) |
Clé InChI |
PZBXQLAZFQOKLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



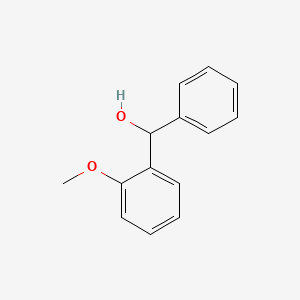
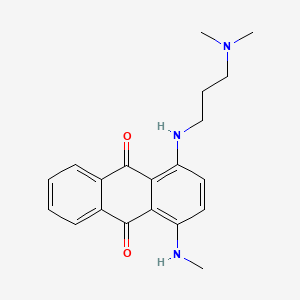
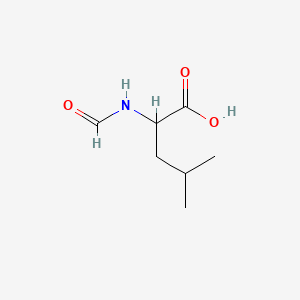
![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)
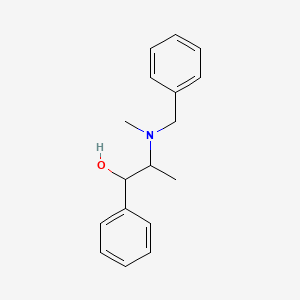
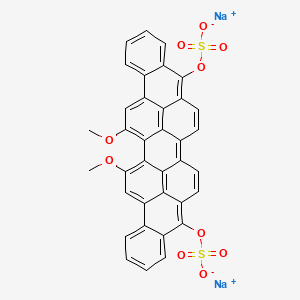
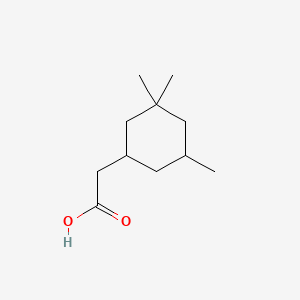
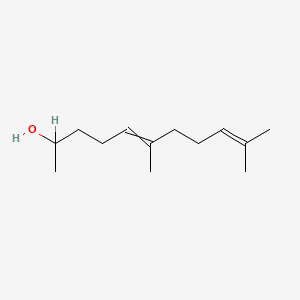
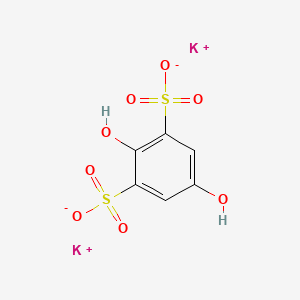
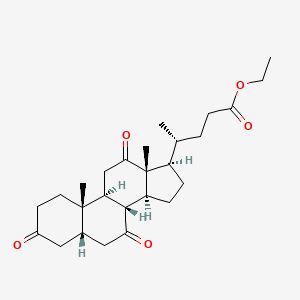
![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)
